molecular formula C24H17NS B8269597 N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

Cat. No. B8269597
M. Wt: 351.5 g/mol
InChI Key: FGVQCMMXIZJNQY-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine is a useful research compound. Its molecular formula is C24H17NS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-PK/PI3-K Inhibitory Activity

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine analogues have been studied for their inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K). These compounds, including (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones, show potential in potentiating the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents, both in vitro and in vivo (Cano et al., 2013); (Cano et al., 2010).

Optoelectronic Devices Synthesis

N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, a derivative of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, is of great interest in the synthesis of optoelectronic devices. Its synthesis involves Buchwald–Hartwig cross-coupling reactions, indicating its potential in the development of advanced materials for optoelectronics (Chmovzh & Rakitin, 2021).

Electron-Blocking Materials in OLEDs

Derivatives of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, such as N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) spiro[dibenzo[a,d] [7]annulene-5,9′-fluoren]-2′-amine, have been introduced as electron-blocking materials in organic light-emitting diodes (OLEDs). These materials demonstrate suitable optical properties, electrochemical and thermal stability, and contribute to improved charge balance and device lifetime in OLEDs (Hu et al., 2020).

Antimicrobial Activities

Compounds such as 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, synthesized from derivatives of N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine, have been screened for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kaneria et al., 2016).

properties

IUPAC Name

N-(4-phenylphenyl)dibenzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVQCMMXIZJNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Yeom, DH Shin, R Lampande, YH Jung… - ACS Energy …, 2020 - ACS Publications
Here, we report efficient and stable indium phosphide (InP) based inverted red quantum dot light-emitting diodes (QLEDs) using a new high mobility and deep HOMO level hole …
Number of citations: 41 pubs.acs.org

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